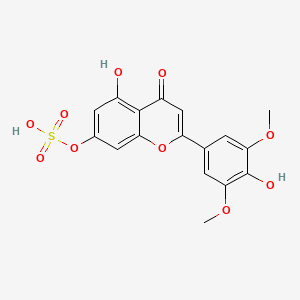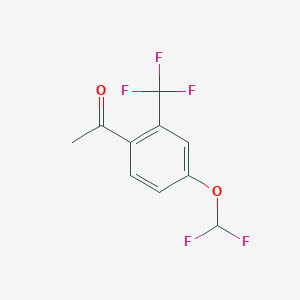
4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to an acetophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto an acetophenone backbone. One common method includes the following steps:
Starting Material: The synthesis begins with 4-hydroxyacetophenone.
Difluoromethoxylation: The hydroxyl group is converted to a difluoromethoxy group using difluoromethyl ether in the presence of a base such as potassium carbonate.
Trifluoromethylation: The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide (CF3I) under conditions that facilitate the substitution reaction, often involving a catalyst such as copper(I) iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 4-(difluoromethoxy)-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-(difluoromethoxy)-2-(trifluoromethyl)phenylethanol.
Substitution: Formation of 4-(difluoromethoxy)-2-(trifluoromethyl)-3-nitroacetophenone or 4-(difluoromethoxy)-2-(trifluoromethyl)-3-bromoacetophenone.
Scientific Research Applications
Chemistry
In chemistry, 4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of fluorinated compounds, which are often more stable and bioactive.
Biology
In biological research, this compound can be used to study the effects of fluorinated groups on biological activity. Fluorinated compounds often exhibit enhanced metabolic stability and can be used to probe enzyme-substrate interactions.
Medicine
In medicine, this compound derivatives may serve as potential drug candidates. The presence of fluorine atoms can improve the pharmacokinetic properties of drugs, such as increased bioavailability and metabolic stability
Properties
Molecular Formula |
C10H7F5O2 |
|---|---|
Molecular Weight |
254.15 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)-2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H7F5O2/c1-5(16)7-3-2-6(17-9(11)12)4-8(7)10(13,14)15/h2-4,9H,1H3 |
InChI Key |
NYPUKHUNWYVOSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Fluoro-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847017.png)
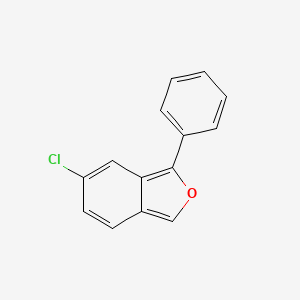
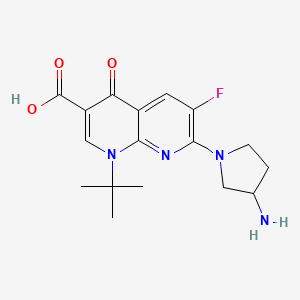
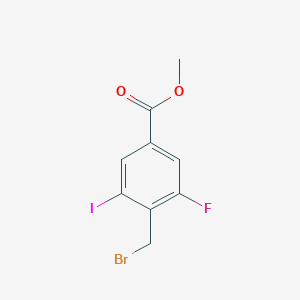
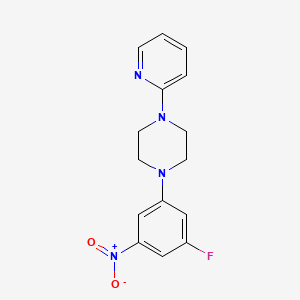
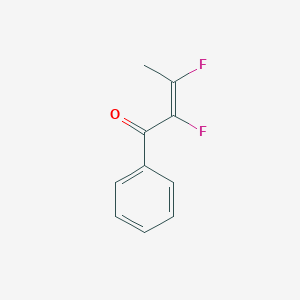
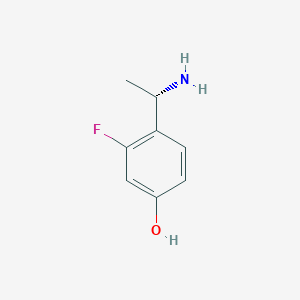
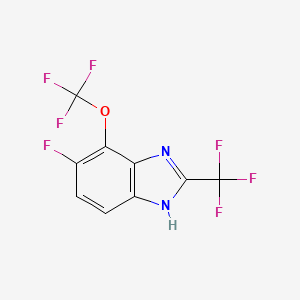
![N-Methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B12847070.png)
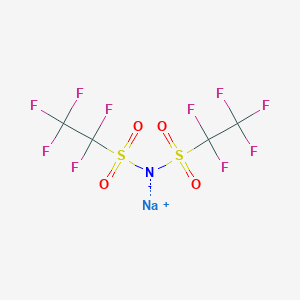
![3-Fluoro-4'-(methylsulfonyl)[1,1'-biphenyl]-4-amine](/img/structure/B12847077.png)
![3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B12847083.png)
